

Application Notes and Protocols for Peptide Modification with 1-isothiocyanato-PEG3-Azide

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Compound of Interest

Compound Name: 1-isothiocyanato-PEG3-Azide

Cat. No.: B604937

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Audience: Researchers, scientists, and drug development professionals.

Introduction

1-isothiocyanato-PEG3-Azide is a heterobifunctional linker that serves as a valuable tool in bioconjugation and chemical biology. This reagent enables the covalent modification of peptides and proteins, introducing a versatile azide handle for subsequent "click chemistry" reactions. The molecule features two key functional groups:

- **Isothiocyanate (-N=C=S):** This group reacts efficiently and selectively with primary amines, such as the N-terminal alpha-amine of a peptide and the epsilon-amine of lysine side chains, to form a stable thiourea linkage.^{[1][2]}
- **Azide (-N₃):** This functional group is a key component for bioorthogonal click chemistry reactions. It can specifically react with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).^{[3][4][5]}

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting modified peptide in aqueous buffers. This application note provides detailed protocols for the modification of peptides with **1-isothiocyanato-PEG3-Azide**, purification of the conjugate, and subsequent click chemistry reaction.

Chemical and Physical Properties

Property	Value
Molecular Formula	C9H16N4O3S
Molecular Weight	260.31 g/mol
Appearance	Varies (typically a liquid or solid)
Solubility	Soluble in organic solvents (DMSO, DMF, acetonitrile) and has some aqueous solubility

Data Presentation: Expected Mass Shift and Reaction Yields

The covalent attachment of **1-isothiocyanato-PEG3-Azide** to a peptide results in a predictable mass increase, which can be readily verified by mass spectrometry.

Parameter	Value
Mass Shift per Modification	+260.31 Da

The efficiency of the isothiocyanate-amine reaction is generally high, though the final yield of the purified, modified peptide can vary depending on the peptide sequence, the number of available amines, and the purification method.

Peptide Characteristics	Expected Labeling Efficiency	Typical Purified Yield
Single N-terminal amine	> 90%	60-80%
Multiple lysine residues	> 80% (may result in multiple labels)	50-70%
Sterically hindered amine	Variable, may require optimization	30-60%

Experimental Protocols

Protocol 1: Peptide Modification with 1-isothiocyanato-PEG3-Azide

This protocol details the reaction of a peptide with **1-isothiocyanato-PEG3-Azide** to form an azide-modified peptide.

Materials and Equipment:

- Peptide of interest
- **1-isothiocyanato-PEG3-Azide**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 50 mM Borate buffer, pH 8.5[6]
- Acetonitrile (ACN)
- Deionized water
- Reaction vials
- Magnetic stirrer and stir bar
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system[7][8]
- Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

- **Peptide Preparation:** Dissolve the peptide in the 50 mM borate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, a minimal amount of an organic solvent like ACN can be added.
- **Reagent Preparation:** Prepare a stock solution of **1-isothiocyanato-PEG3-Azide** in anhydrous DMF or DMSO at a concentration of 10-20 mg/mL immediately before use.
- **Labeling Reaction:**

- While gently stirring the peptide solution, add a 5- to 10-fold molar excess of the **1-isothiocyanato-PEG3-Azide** solution.[\[6\]](#)
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light. The optimal reaction time may need to be determined empirically.
- Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer or glycine) to consume any excess isothiocyanate reagent.
- Purification:
 - Purify the azide-modified peptide from unreacted peptide, excess reagent, and byproducts using RP-HPLC.[\[7\]](#)[\[8\]](#)
 - A typical gradient for purification involves a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
 - Elute the peptide with a linear gradient of increasing Solvent B.
 - Collect fractions and analyze them by mass spectrometry to identify those containing the desired modified peptide.
- Lyophilization: Lyophilize the purified fractions to obtain the azide-modified peptide as a powder.
- Characterization: Confirm the identity and purity of the final product using mass spectrometry (verifying the +260.31 Da mass shift per modification) and analytical RP-HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of the azide-modified peptide to an alkyne-containing molecule.

Materials and Equipment:

- Azide-modified peptide

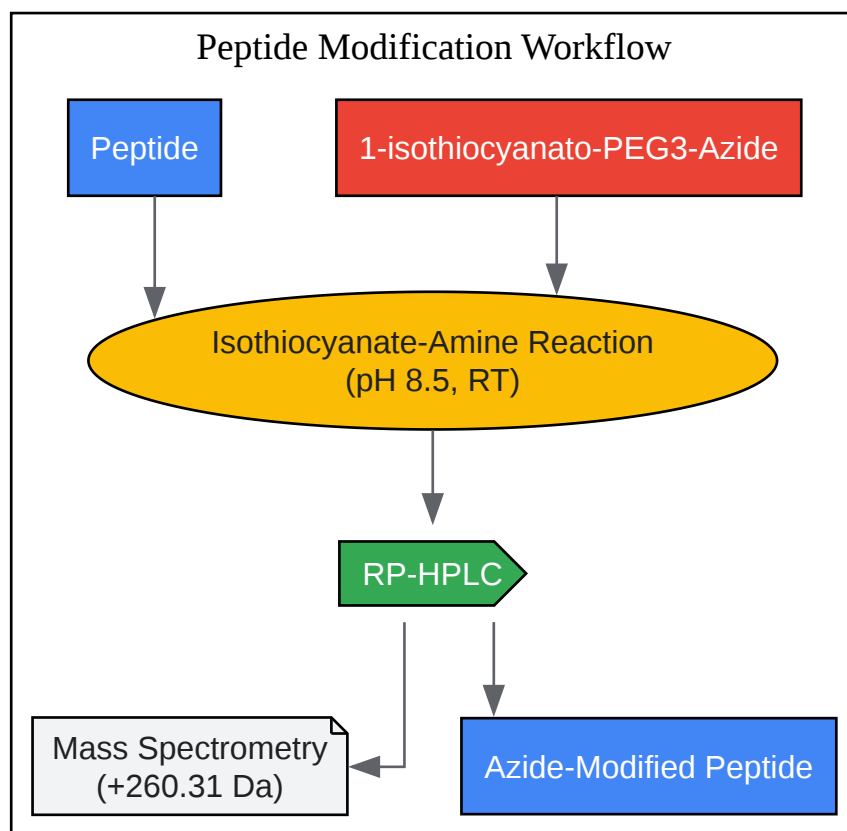
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Deionized water
- RP-HPLC system
- Mass spectrometer

Procedure:

- Reagent Preparation:
 - Dissolve the azide-modified peptide and a 1.5- to 5-fold molar excess of the alkyne-containing molecule in an aqueous buffer.
 - Prepare fresh stock solutions of CuSO_4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and TBTA (e.g., 1.7 mM in DMSO/tert-butanol).
- Click Reaction:
 - To the mixture of the azide-modified peptide and alkyne, add the reagents in the following order, vortexing gently after each addition:
 1. CuSO_4 solution (to a final concentration of 0.1-1 mM)
 2. TBTA solution (to a final concentration of 0.5-5 mM)
 3. Sodium ascorbate solution (to a final concentration of 1-5 mM)
 - Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

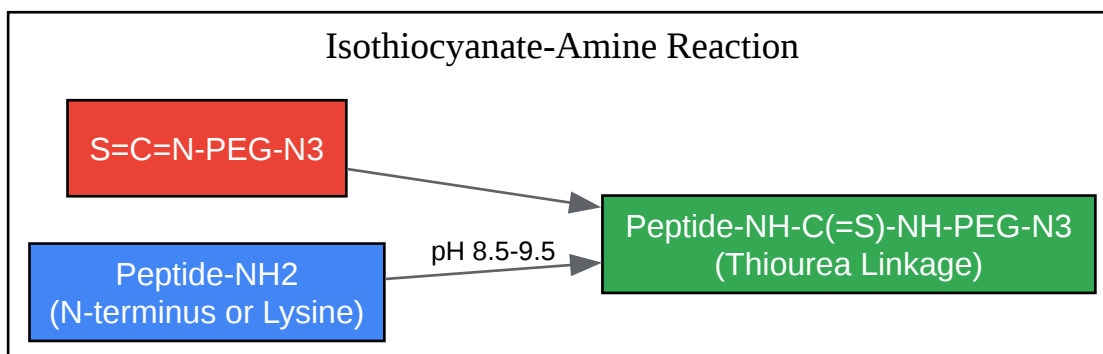
- Purification and Characterization: Purify and characterize the resulting triazole-linked peptide conjugate using RP-HPLC and mass spectrometry as described in Protocol 1.

Mandatory Visualizations



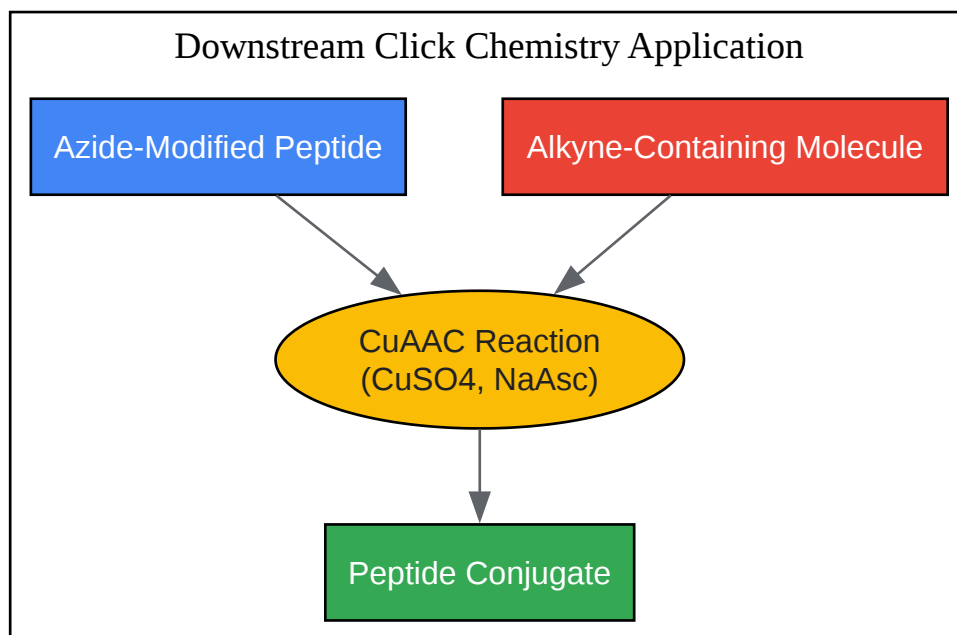
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Caption: Workflow for peptide modification.



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Caption: Reaction of isothiocyanate with a peptide amine.



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Caption: CuAAC click chemistry with an azide-modified peptide.

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